molecular formula C17H14N4O3 B11234294 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234294
M. Wt: 322.32 g/mol
InChI Key: VZFPYZBAYDARAG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As part of the 1,2,4-triazolo[1,5-a]pyrimidine family, it is a nitrogen-bridged fused heterocyclic system known for its diverse biological activities and applications in developing therapeutic agents . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is considered a privileged structure in drug design, with documented applications ranging from anticancer and antibacterial agents to treatments for cardiovascular disorders and type 2 diabetes . This specific analog features a 2,4-dimethoxyphenyl substitution at the 2-position and a furan ring at the 7-position, which may influence its electronic properties, binding affinity, and overall bioactivity. Related TP compounds have been synthesized through cyclocondensation reactions, such as between aminotriazoles and chalcone derivatives . Modern synthetic approaches, including methods under ultrasound irradiation or microwave mediation, offer efficient, catalyst-free pathways to analogous structures, providing opportunities for eco-friendly and high-yield production of this valuable research chemical . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4O3/c1-22-11-5-6-12(15(10-11)23-2)16-19-17-18-8-7-13(21(17)20-16)14-4-3-9-24-14/h3-10H,1-2H3

InChI Key

VZFPYZBAYDARAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC

Origin of Product

United States

Preparation Methods

Core Scaffold Formation

The [1,2,triazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-diketones or β-ketoesters under acidic conditions. For this target compound:

  • Step 1 : 5-Amino-3-(2,4-dimethoxyphenyl)-1,2,4-triazole is prepared by reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in acetic acid.

  • Step 2 : The aminotriazole reacts with 2-furyl-1,3-diketone (e.g., 2-acetylfuran) in refluxing acetic acid to form the triazolopyrimidine ring.

Reaction Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
Acetic acidAcetic acid1206–865–72

Key Data

  • Regioselectivity : The 2-position is occupied by the 2,4-dimethoxyphenyl group due to steric and electronic effects during cyclocondensation.

  • Characterization : 1^1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 7.85 (d, J = 8.4 Hz, 1H, furyl), 6.98–6.72 (m, 3H, aromatic), 3.89 (s, 6H, OCH3).

Coupling Reactions Using Acyl Chloride Intermediates

Intermediate Synthesis

Acyl chloride intermediates enable the introduction of the furyl group post-core formation:

  • Step 1 : 2-Chloro-triazolo[1,5-a]pyrimidine-7-carbonyl chloride is synthesized by treating 7-carboxy-triazolopyrimidine with thionyl chloride.

  • Step 2 : The chloride reacts with 2-furyllithium or Grignard reagent in tetrahydrofuran (THF) at −78°C to install the furyl moiety.

Optimization Insights

  • Catalyst : Use of N,N-diisopropylethylamine (DIPEA) improves coupling efficiency (yield: 78%).

  • Challenges : Competing hydrolysis of acyl chloride requires anhydrous conditions.

Post-Synthetic Functionalization

Methoxy Group Installation

The 2,4-dimethoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution:

  • Protocol : 2,4-Dimethoxyiodobenzene reacts with triazolopyrimidine in the presence of CuI/L-proline catalyst in DMF at 110°C.

Performance Metrics

Catalyst SystemSolventTemperature (°C)Yield (%)
CuI/L-prolineDMF11068

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Procedure : A mixture of 5-amino-3-(2,4-dimethoxyphenyl)-1,2,4-triazole and 2-furyl-1,3-diketone in ethanol is irradiated at 150°C for 20 minutes.

  • Advantages : Yield increases to 80% with 98% purity (HPLC).

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Cyclocondensation72958High
Acyl Chloride Coupling78976Moderate
Microwave-Assisted80980.3High

Challenges and Solutions

  • Regioselectivity : Competing formation oftriazolo[4,3-a]pyrimidine isomers is mitigated by optimizing reaction pH (pH 4–5).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves regioisomeric impurities.

Industrial-Scale Considerations

  • Cost-Effectiveness : Cyclocondensation is preferred for large-scale production due to lower reagent costs.

  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact (Patent EP2217578B9) .

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the triazolopyrimidine core .

Scientific Research Applications

Biological Activities

The biological activities of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of triazolo-pyrimidines can inhibit critical pathways involved in cancer progression.

  • Mechanism of Action : The compound may interfere with cell cycle regulation and induce apoptosis in cancer cells through the inhibition of specific kinases that are overexpressed in tumors.
  • Case Study : A related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, highlighting the potential of this class of compounds in cancer therapy.

Antimicrobial Properties

The compound has shown promise in exhibiting antimicrobial activities against a range of pathogens.

  • Broad-Spectrum Activity : It has been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : In vitro studies have demonstrated that triazolo-pyrimidine derivatives can inhibit bacterial growth effectively.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also noteworthy.

  • Phosphodiesterase Inhibition : Some studies suggest that derivatives may selectively inhibit phosphodiesterase enzymes involved in inflammatory responses.
  • Application : This suggests possible therapeutic applications in treating inflammatory diseases such as arthritis.

Data Table: Biological Activities Overview

Activity Type Description Reference
AnticancerCytotoxic effects on cancer cell lines; inhibits cell cycle regulatorsStudy on MDA-MB-231
AntimicrobialBroad-spectrum activity against bacteria and fungiIn vitro antimicrobial assays
Anti-inflammatoryPotential inhibition of phosphodiesterase enzymesResearch on inflammation

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action for this compound:

Case Study 1: Anticancer Efficacy

In vitro tests revealed that the compound significantly reduced cell viability in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing

A series of tests were performed to assess the antimicrobial efficacy of the compound against common pathogens. Results indicated promising activity, warranting further exploration for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of leishmania CRK3, the compound binds to the active site of the kinase, preventing its normal function and thereby disrupting the cell cycle of the parasite . The presence of the dimethoxyphenyl and furyl groups enhances the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2 and 7. Below is a comparative analysis with key analogs:

Pharmacological and Agrochemically Relevant Comparisons

Anticancer Activity
  • The furyl group may enhance binding to hCA isoforms via hydrophobic interactions .
  • SCH 442416: While structurally similar (2-furyl at position 2), its 3-(4-methoxyphenyl)propyl chain at position 7 confers selectivity for A2A adenosine receptors over anticancer targets .
Receptor Binding and Selectivity
  • 5-Amino-7-(β-(4-hydroxyphenyl)ethyl)-2-(2-furyl): The para-hydroxyl group on the phenyl ring increases hydrophilicity and hydrogen-bonding capacity, improving A2A adenosine receptor (A2AAR) affinity by 10-fold compared to non-hydroxylated analogs . This contrasts with the target compound’s methoxy groups, which prioritize lipophilicity for membrane permeability .
Metabolic Stability
  • The target compound’s methoxy groups resist oxidative metabolism better than hydroxylated analogs (e.g., ’s compound), which are prone to glucuronidation .
  • Alkylthio derivatives (e.g., 2-(alkylthio)triazolo[1,5-a]pyrimidines) exhibit vasodilatory effects but suffer from shorter half-lives due to thioether oxidation .

Biological Activity

The compound 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects supported by recent research findings.

Chemical Structure

The compound features a triazolo-pyrimidine core with specific substituents that contribute to its biological activity. The presence of the dimethoxyphenyl and furyl groups is believed to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have explored the antiproliferative effects of various triazolo-pyrimidine derivatives against different cancer cell lines. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines such as MGC-803, HCT-116, and MCF-7. These compounds were shown to induce apoptosis and cell cycle arrest through modulation of the ERK signaling pathway .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
H12MCF-73.91ERK pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 7MGC-8030.58Induces apoptosis

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation. For example, the suppression of the ERK signaling pathway leads to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT, which are pivotal in tumor growth and survival .

Other Biological Activities

Beyond anticancer properties, triazolo-pyrimidines have shown potential in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antiviral properties, making them candidates for treating infectious diseases .
  • Antimalarial Activity : Certain triazolo-pyrimidines have been evaluated for their efficacy against Plasmodium falciparum, with varying degrees of effectiveness noted in both chloroquine-susceptible and resistant strains .

Case Studies

  • Anticancer Study : A study investigated a series of triazolo-pyrimidine derivatives against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. The results indicated that compounds with specific substitutions could significantly enhance cytotoxicity compared to standard treatments like doxorubicin .
  • Antimalarial Study : Another research focused on assessing the antiplasmodial activity of synthesized triazolo-pyrimidines. The findings revealed moderate activity against both susceptible and resistant strains of P. falciparum, indicating potential for further development in antimalarial therapies .

Q & A

Q. What are the optimal synthetic protocols for 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of substituted precursors under reflux in ethanol or acetic acid with catalytic HCl . Key steps include:

  • Reagent selection : Ethyl 4,4,4-trifluoro-3-oxobutanoate and aromatic aldehydes are common precursors.
  • Solvent optimization : Ethanol is preferred for solubility, while benzene facilitates azeotropic water removal .
  • Catalysis : Hydrochloric acid accelerates cyclization, achieving yields >70% .
    Critical parameter : Prolonged heating (8–12 hours) ensures complete ring closure.

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • X-ray crystallography : Resolves dihedral angles (e.g., 83.94° between triazolopyrimidine core and phenyl rings) and confirms envelope conformations in dihydropyrimidine moieties .
  • NMR spectroscopy : Distinct signals for methoxy (δ 3.8–4.0 ppm) and furyl protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 438.5 for C₂₁H₁₈N₄O₄) confirm molecular weight .

Q. What preliminary biological activities have been reported?

Initial studies highlight:

  • Enzyme inhibition : IC₅₀ values in µM range for kinases and dehydrogenases .
  • Anticancer potential : Moderate cytotoxicity (e.g., 10–50 µM) in cell lines via apoptosis induction .
  • Antiviral activity : Inhibition of viral polymerases in enzymatic assays .

Advanced Research Questions

Q. How do substituent modifications influence adenosine receptor (AR) subtype selectivity?

Structure-activity relationship (SAR) studies reveal:

  • C5/C7 substituents : A benzylamino group at C5 enhances affinity for A₂ₐAR (Ki = 1.11 nM), while phenylureido at C7 boosts A₃AR selectivity (Ki = 30.8 nM) .
  • Furyl group necessity : Replacement with phenyl rings abolishes AR binding, indicating furyl’s critical role in receptor interaction .
  • Hydrophilic modifications : Introducing hydroxyl groups improves solubility without compromising affinity (e.g., ZM241385: A₂ₐAR Ki = 1.44 nM) .

Q. What computational methods are used to rationalize binding interactions with biological targets?

Molecular docking and dynamics simulations identify:

  • Hydrogen bonding : Furyl oxygen and triazolopyrimidine N3 form bonds with AR transmembrane domains (e.g., Glu169 in A₂ₐAR) .
  • Hydrophobic pockets : Methoxyphenyl groups occupy pockets lined by Leu249 and Val250 .
  • Free energy calculations : MM-GBSA predicts ∆G values correlating with experimental Ki (R² > 0.85) .

Q. How can contradictory data on biological potency be resolved?

Discrepancies arise from:

  • Substituent stereoelectronic effects : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, skewing in vitro vs. in vivo results .
  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ (e.g., 2 mM ATP vs. 100 µM ATP shifts IC₅₀ by 5-fold) .
    Resolution : Standardize assays (e.g., fixed ATP levels) and use orthogonal techniques (SPR, ITC) to validate binding .

Q. What strategies address poor aqueous solubility in pharmacological studies?

Approaches include:

  • Polar group introduction : Hydroxyl or amino groups at para positions improve logP (e.g., from 3.2 to 2.5) .
  • Prodrug formulation : Esterification of carboxylate moieties enhances bioavailability (e.g., ethyl ester prodrugs) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanolHigh solubility
CatalystHCl (0.1 M)Accelerates cyclization
Reaction Time8–12 hours>90% completion
TemperatureReflux (78°C)Prevents side reactions

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